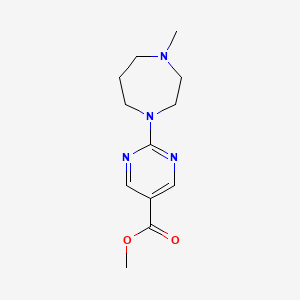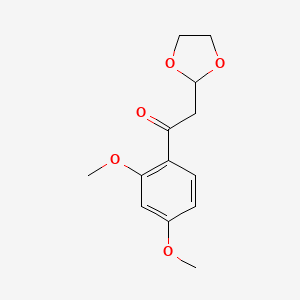
5-hydroxy-4-methylisobenzofuran-1(3H)-one
概要
説明
5-hydroxy-4-methylisobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofurans This compound is characterized by a hydroxyl group at the 5th position and a methyl group at the 4th position on the isobenzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-methylisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylphthalic anhydride with a suitable nucleophile, such as a phenol derivative, can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-purity starting materials to minimize impurities in the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-hydroxy-4-methylisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a carbonyl group, resulting in the formation of 5-oxo-4-methylisobenzofuran-1(3H)-one.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions typically involve the use of an acidic or basic medium to facilitate the oxidation process.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used to reduce the compound. The reaction conditions may involve the use of solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. The reaction conditions may involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of 5-oxo-4-methylisobenzofuran-1(3H)-one, while reduction can yield various derivatives with different functional groups. Substitution reactions can result in the formation of compounds with different substituents at the 5th position.
科学的研究の応用
5-hydroxy-4-methylisobenzofuran-1(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity and properties of isobenzofurans.
Biology: The compound may have potential applications in the study of biological processes, such as enzyme-catalyzed reactions or metabolic pathways. It can also be used as a probe to investigate the interactions between small molecules and biological macromolecules.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery. It can also be used in the study of disease mechanisms and the identification of new drug targets.
Industry: The compound can be used in the development of new materials, such as polymers or coatings. It can also be used as a precursor for the synthesis of other industrially important compounds.
作用機序
The mechanism of action of 5-hydroxy-4-methylisobenzofuran-1(3H)-one depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in the activity or function of the target molecules, resulting in various biological or chemical effects.
For example, in a biological context, the compound may bind to an enzyme and inhibit its activity, leading to changes in metabolic pathways or cellular processes. In a chemical context, the compound may undergo reactions with other molecules, leading to the formation of new products or the modification of existing molecules.
類似化合物との比較
5-hydroxy-4-methylisobenzofuran-1(3H)-one can be compared with other similar compounds, such as:
5-hydroxyisobenzofuran-1(3H)-one: This compound lacks the methyl group at the 4th position, which may result in differences in reactivity and properties.
4-methylisobenzofuran-1(3H)-one: This compound lacks the hydroxyl group at the 5th position, which may affect its ability to undergo certain types of reactions.
5-methoxy-4-methylisobenzofuran-1(3H)-one: This compound has a methoxy group instead of a hydroxyl group at the 5th position, which may result in differences in reactivity and properties.
The uniqueness of this compound lies in the presence of both the hydroxyl and methyl groups, which can influence its reactivity and properties in various ways. These functional groups can participate in different types of reactions, leading to the formation of a wide range of products with diverse applications.
特性
IUPAC Name |
5-hydroxy-4-methyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLSUJASPNFYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine](/img/structure/B1400342.png)


![5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine](/img/structure/B1400347.png)









